molecular formula C13H20N2O3 B6156473 tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate CAS No. 1824505-56-7

tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate

Cat. No.: B6156473
CAS No.: 1824505-56-7
M. Wt: 252.3
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Description

tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate: is a compound that features a tert-butyl group, an amino group, and a hydroxyethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method includes the reaction of 3-(1-amino-2-hydroxyethyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected form of amino alcohols, which can be deprotected under mild conditions to release the free amine .

Biology

In biological research, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-hydroxyethyl)carbamate
  • tert-butyl N-(2-aminoethyl)carbamate
  • N-Boc-ethanolamine
  • N-Boc-ethylenediamine

Uniqueness

tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate is unique due to the presence of both an amino and a hydroxyethyl group on the phenyl ringThe tert-butyl group provides stability and protection, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1824505-56-7

Molecular Formula

C13H20N2O3

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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